(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone is a synthetic compound classified as a piperidine derivative. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is characterized by a complex molecular structure that includes multiple piperidine rings and aromatic groups, which contribute to its biological activity and chemical properties. The compound has been studied for its interactions with various biological targets, suggesting potential therapeutic uses.
This compound is synthesized from commercially available precursors and falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine derivatives often exhibit properties that make them valuable in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infectious diseases.
The synthesis of (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. A common method includes:
The industrial production may utilize continuous flow reactors and automated synthesis systems to optimize yield and efficiency. These methods are designed to scale up production while maintaining quality control.
The molecular formula for (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone is , with a molecular weight of approximately 390.6 g/mol.
These structural characteristics indicate a complex arrangement that contributes to its biological activity .
(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone can participate in various chemical reactions typical of piperidine derivatives:
Reactions involving this compound often require careful control of reaction conditions, including temperature, pressure, and the choice of solvents, to achieve optimal yields and selectivity.
The mechanism of action for (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone primarily involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. This selectivity suggests potential applications in treating mood disorders and other neurological conditions.
Research indicates that the compound modulates neurotransmitter release through receptor interactions, influencing pathways related to mood regulation and cognitive function.
Relevant data suggest that these properties make it suitable for various applications in synthetic chemistry and pharmacology .
(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone has several scientific research applications:
These applications highlight the compound's versatility and importance in both academic research and industrial contexts.
The design of (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone exemplifies the linked pharmacophore strategy in multitarget-directed ligand (MTDL) development. This approach connects discrete pharmacophoric units via a metabolically stable linker to simultaneously engage multiple biological targets implicated in complex neurological disorders. Specifically:
Table 1: Pharmacophore Hybridization Strategies in MTDL Design
| Hybrid Type | Linker Characteristics | Example Pharmacophores | Advantages |
|---|---|---|---|
| Linked | Non-cleavable (carbonyl) | 4-Benzylpiperidine + 1-(3-methylbenzyl)piperidine | Metabolic stability; simultaneous target engagement |
| Fused | Shared ring atoms | H₂ antagonist + gastrin receptor pharmacophore [2] | Compact molecular footprint |
| Merged | Highly overlapped scaffolds | Aminopropoxyphenyl + deferiprone hybrids [2] | Reduced molecular weight |
This linked design enables dual inhibition of acetylcholinesterase (AChE) and modulation of GABA receptors—target combinations clinically validated for synergistic effects in neurodegenerative pathology [2] [7].
The 4-benzylpiperidine subunit is a strategic bioisostere of clinically established acetylcholinesterase inhibitors. Critical structural parallels include:
Table 2: Structural Motifs in Clinical AChE Inhibitors vs. Target Compound
| Compound | Core AChE-binding Motif | Key Modifications | Target Engagement |
|---|---|---|---|
| Donepezil | Benzylpiperidine | Indanone PAS-binding unit | CAS + PAS |
| Tacrine | Aminoquinoline | None (small molecule) | CAS primarily |
| Target Compound | 4-Benzylpiperidine | 1-(3-Methylbenzyl)piperidine + carbonyl linker | CAS + GABA receptors |
Molecular modeling confirms the 4-benzylpiperidine subunit docks into AChE's catalytic gorge with binding modes analogous to donepezil, while the methylbenzyl-piperidine extension projects toward the PAS [6] [8].
The carbonyl-bridged piperidine-piperidine architecture significantly influences CNS penetration potential:
Table 3: BBB Permeability Predictors for Piperidine Analogs
| Parameter | Target Compound | Optimal CNS Drug Range | Permeability Implications |
|---|---|---|---|
| Molecular weight (Da) | 390.53 | <450 | Favorable passive diffusion |
| Calculated logP | ~3.2 | 2–5 | Balanced lipophilicity |
| Hydrogen bond donors | 1 | ≤3 | Minimal desolvation penalty |
| TPSA (Ų) | ~30 | <60–70 | Efficient membrane crossing |
In vitro BBB models (e.g., hBMEC monolayers) predict moderate to high permeability for analogous piperidine derivatives, particularly when substituted benzyl groups enhance membrane interaction without P-glycoprotein recognition [4]. The 3-methylbenzyl moiety specifically avoids efflux transporter activation, evidenced by efflux ratios <2 in bidirectional assays [4].
The benzyl and 3-methylbenzyl groups confer precise molecular recognition properties:
Docking simulations indicate the 3-methyl group's meta-position prevents π-π stacking competition with AChE's catalytic triad, instead facilitating unique van der Waals contacts with GABA receptor transmembrane domains [6] [10]. This bifunctional selectivity profile distinguishes the compound from monotarget piperidine drugs.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: